molecular formula C6H16OSi2 B3029661 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane CAS No. 7418-20-4

2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Cat. No.: B3029661
CAS No.: 7418-20-4
M. Wt: 160.36 g/mol
InChI Key: ZJWXCSUSULCHCK-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-1,2,5-oxadisilolane is an organosilicon compound with the molecular formula C₆H₁₆OSi₂. It is a cyclic compound featuring two silicon atoms and one oxygen atom within its ring structure. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,5,5-Tetramethyl-1,2,5-oxadisilolane can be synthesized through the reaction of 1,1,2,2-tetramethyl-1,2-dichlorocyclopentane with chlorosilanes, followed by a dehydrohalogenation reaction . The reaction typically requires an inert atmosphere and anhydrous conditions to prevent hydrolysis of the chlorosilanes.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-1,2,5-oxadisilolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert it into silane derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the silicon atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted siloxanes depending on the nucleophile used.

Scientific Research Applications

2,2,5,5-Tetramethyl-1,2,5-oxadisilolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane involves its interaction with various molecular targets. The silicon-oxygen-silicon linkage in its structure allows it to form stable bonds with other molecules, making it an effective cross-linking agent in polymer chemistry. In biological systems, its biocompatibility and ability to form stable interactions with biomolecules make it a promising candidate for drug delivery and medical applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5,5-Tetramethyl-1-oxa-2,5-disilacyclopentane
  • 1,1,3,3-Tetramethyl-2-oxa-1,3-disilacyclopentane
  • 2,2,5,5-Tetramethyl-2,5-disilano-1-oxacyclopentane

Uniqueness

2,2,5,5-Tetramethyl-1,2,5-oxadisilolane is unique due to its specific ring structure and the presence of both silicon and oxygen atoms within the ring. This structure imparts unique chemical properties, such as high thermal stability and resistance to hydrolysis, making it particularly valuable in applications requiring durable and stable materials .

Properties

IUPAC Name

2,2,5,5-tetramethyl-1,2,5-oxadisilolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16OSi2/c1-8(2)5-6-9(3,4)7-8/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWXCSUSULCHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CC[Si](O1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16OSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26710-23-6
Details Compound: 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-, homopolymer
Record name 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1064667
Record name 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-
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Molecular Weight

160.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7418-20-4
Record name 2,2,5,5-Tetramethyl-1-oxa-2,5-disilacyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7418-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-
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Record name 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-
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Record name 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,5,5-tetramethyl-1-oxa-2,5-disilacyclopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5,5-Tetramethyl-1,2,5-oxadisilolane
Reactant of Route 2
2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

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